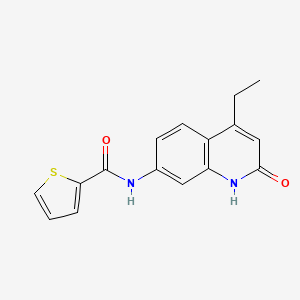

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor has been described . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .

Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .

Aplicaciones Científicas De Investigación

- Application : N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is involved in a Smiles rearrangement within a Ugi-type multicomponent condensation. This four-component reaction efficiently produces heterocyclic enamines, which are valuable scaffolds for biologically active structures .

- Role of the Compound : N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide participates in IMCRs, demonstrating chemo-, regio-, and stereoselectivity. Isocyanides play a crucial role in these versatile reactions .

- Application : Researchers have explored derivatives of this compound for anti-inflammatory, analgesic, and ulcerogenic properties. Notably, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising activities .

- Role of F6021-1959 : Although not directly related to the compound’s structure, F6021 is associated with fluorescence microscopy techniques for cell imaging and spectroscopy .

- Potential : Researchers have explored functionalized nanoparticles for bioimaging, gene delivery, and therapeutic/diagnostic applications. While not specific to F6021-1959, functionalization principles apply broadly .

Multicomponent Reactions (MCRs) and Green Chemistry

Isocyanide-Based Multicomponent Reactions (IMCRs)

Biological and Pharmaceutical Applications

Fluorescence Microscopy of Living Cells

Functionalization in Nanotechnology

Synthesis of Heteroannelated Derivatives

Direcciones Futuras

The principles of green chemistry guide us to ideal synthesis . An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level . Multi-component reactions (MCR), especially isocyanide-based multicomponent reactions (IMCRs), have attended great concentration to scientists because of their many advantages .

Propiedades

IUPAC Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-10-8-15(19)18-13-9-11(5-6-12(10)13)17-16(20)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUAXERLQOLYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)

![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)

![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)

![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)